2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide
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Overview
Description
2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide is a highly fluorinated organic compound known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide typically involves the reaction of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid with N,N-dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions and to ensure the purity of the product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and automated systems to control the reaction parameters precisely. The process includes the continuous feeding of reactants, efficient mixing, and temperature control to optimize the yield and quality of the product. The final product is then subjected to rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield difluoro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Difluoro derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide involves its ability to act as a source of difluorocarbene, which can react with various substrates to form new carbon-fluorine bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Uniqueness
2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide is unique due to its ability to introduce difluorocarbene into organic molecules under mild conditions, making it a valuable reagent in organic synthesis. Its high fluorine content also imparts unique chemical and physical properties, making it suitable for various advanced applications in chemistry and material science.
Properties
IUPAC Name |
2-(dimethylamino)-1,1-difluoro-2-oxoethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3S/c1-8(2)3(9)4(5,6)12(7,10)11/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQHBCVKMOCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(F)(F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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